molecular formula C12H9ClO2 B6370264 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% CAS No. 1262001-91-1

4-(2-Chloro-5-hydroxyphenyl)phenol, 95%

Cat. No.: B6370264
CAS No.: 1262001-91-1
M. Wt: 220.65 g/mol
InChI Key: QXQQXNQXYJRUAK-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)phenol (molecular formula: C₁₂H₉ClO₂) is a substituted phenol derivative featuring a biphenyl core with hydroxyl (-OH) and chlorine (Cl) substituents at distinct positions. The compound’s structure includes a phenol group attached to a second aromatic ring substituted with a chlorine atom at the 2-position and a hydroxyl group at the 5-position. The 95% purity grade indicates its suitability for synthetic applications, particularly in pharmaceuticals, agrochemicals, or materials science, where precise reactivity and stability are critical.

Properties

IUPAC Name

4-chloro-3-(4-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQQXNQXYJRUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683523
Record name 6-Chloro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-91-1
Record name 6-Chloro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Chlorophenol Derivatives

Chlorophenols are foundational analogs, differing in substitution patterns and functional groups:

Compound Molecular Formula Substituents Key Properties/Applications
2-Chlorophenol C₆H₅ClO Cl at 2-position Lower polarity; used as a disinfectant intermediate
4-Chlorophenol C₆H₅ClO Cl at 4-position Higher acidity (pKa ~9.4) vs. 2-isomer; precursor in dye synthesis
4-Chlororesorcinol C₆H₅ClO₂ Cl at 4-, OH at 1,3-positions Enhanced hydrogen bonding; applications in polymer stabilizers
Target Compound C₁₂H₉ClO₂ Cl at 2-, OH at 5- and 4’-positions Likely higher melting point due to extended conjugation and H-bonding; potential use in pharmaceuticals

Key Differences :

  • The target compound’s biphenyl structure introduces steric and electronic effects absent in mono-aromatic chlorophenols.

Hydroxybenzophenone Derivatives

Benzophenone-based compounds share structural motifs with the target molecule but differ in core functionality:

Compound Molecular Formula Substituents Key Properties/Applications
4-Chloro-5'-fluoro-2'-hydroxybenzophenone C₁₃H₈ClFO₂ Cl at 4-, F at 5’-, OH at 2’- Melting point: 66–70°C; used in UV-absorbing materials and pharma intermediates
Target Compound C₁₂H₉ClO₂ Cl at 2-, OH at 5- and 4’- Likely lower lipophilicity vs. fluorinated analogs; broader solubility in aqueous-organic mixtures

Key Differences :

  • The ketone group in benzophenones reduces hydrogen-bonding capacity compared to the target’s phenolic hydroxyl groups.
  • Fluorine substitution (in benzophenones) enhances electronegativity and metabolic stability, whereas the target’s chlorine may favor nucleophilic substitution reactions.

Methyl-Substituted Phenols

Alkyl-substituted phenols highlight the impact of non-halogen substituents:

Compound Molecular Formula Substituents Key Properties/Applications
2-Chloro-5-methylphenol C₇H₇ClO Cl at 2-, CH₃ at 5- Intermediate in pesticide synthesis; methyl group enhances steric hindrance
Target Compound C₁₂H₉ClO₂ Cl at 2-, OH at 5- and 4’- Hydroxyl groups increase reactivity in etherification/sulfonation vs. methyl analogs

Key Differences :

  • Methyl groups reduce polarity and reactivity compared to hydroxyl substituents.

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